3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine
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Overview
Description
3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a methyl group and a 2-methylbenzylthio group attached to the triazole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine typically involves the reaction of 3-methyl-4-amino-1,2,4-triazole with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as precise temperature control and efficient mixing, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted triazoles depending on the nucleophile used
Scientific Research Applications
3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the presence of the 2-methylbenzylthio group may enhance the compound’s binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine
- 3-[(2-methylbenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine
- 3-[(2-fluorobenzyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine
Uniqueness
3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine is unique due to the presence of both a methyl group and a 2-methylbenzylthio group attached to the triazole ring. This combination of substituents imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-8-5-3-4-6-10(8)7-16-11-14-13-9(2)15(11)12/h3-6H,7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSMFEMJRSIWBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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